

Glutaminase Isoforms and Their Tissue-Specific Expression: An In-depth Technical Guide

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Introduction

Glutaminase (GLS), the enzyme responsible for the hydrolysis of glutamine to glutamate and ammonia, plays a pivotal role in cellular metabolism. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, supporting energy production, biosynthesis of macromolecules, and redox homeostasis. In humans, two distinct genes, GLS and GLS2, encode for different **glutaminase** isoforms with unique kinetic properties, tissue-specific expression patterns, and roles in both normal physiology and disease, particularly in cancer. Understanding the nuances of these isoforms is paramount for developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of **glutaminase** isoforms, their tissue-specific expression, and detailed experimental protocols for their study.

Glutaminase Isoforms: Genetics and Splice Variants

There are two primary **glutaminase** genes in mammals, GLS (also known as GLS1) and GLS2, located on human chromosomes 2 and 12, respectively.^[1] These genes give rise to multiple protein isoforms through alternative splicing.

- GLS (GLS1): This gene encodes the kidney-type **glutaminases**. Alternative splicing of the GLS transcript results in at least two major isoforms:
 - Kidney-type **Glutaminase** (KGA): The full-length isoform.

- **Glutaminase C (GAC)**: A shorter splice variant with a different C-terminus. GAC is often considered more potent than KGA.
- GLS2: This gene encodes the liver-type **glutaminases**. It also produces two main splice variants:
 - Liver-type **Glutaminase (LGA)**: A shorter isoform.
 - **Glutaminase B (GAB)**: A longer isoform.

These isoforms exhibit distinct regulatory mechanisms and subcellular localizations, contributing to their diverse physiological functions.

Tissue-Specific Expression of Glutaminase Isoforms

The expression of **glutaminase** isoforms is tightly regulated and varies significantly across different tissues, reflecting their specialized metabolic roles. The following tables summarize the mRNA and protein expression levels of GLS1 and GLS2 in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.

Table 1: mRNA Expression of Glutaminase Isoforms (GLS and GLS2) in Human Tissues (nTPM)

Tissue	GLS (GLS1) Expression (nTPM)	GLS2 Expression (nTPM)
Kidney	High	Low
Brain	High	Medium
Liver	Low	High
Pancreas	Medium	Medium
Lung	Medium	Low
Heart	Medium	Low
Skeletal Muscle	Low	Low
Small Intestine	High	Low
Colon	Medium	Low
Spleen	High	Low
Adipose Tissue	Medium	Low

Data sourced from the GTEx portal. nTPM = normalized Transcripts Per Million. "High" indicates a comparatively high level of expression across tissues, "Medium" a moderate level, and "Low" a minimal level.

Table 2: Protein Expression of Glutaminase Isoforms (GLS1 and GLS2) in Human Tissues

Tissue	GLS1 Protein Expression	GLS2 Protein Expression
Kidney	High (granular cytoplasmic in tubules)	Not detected
Brain	High (neuronal cells)	Medium (cytoplasmic in CNS)
Liver	Low	High (cytoplasmic)
Pancreas	Medium	Medium (cytoplasmic)
Lung	Medium	Not detected
Heart	Medium	Not detected
Skeletal Muscle	Low	Not detected
Small Intestine	High	Not detected
Colon	Medium	Not detected
Spleen	High	Not detected
Adipose Tissue	Medium	Not detected

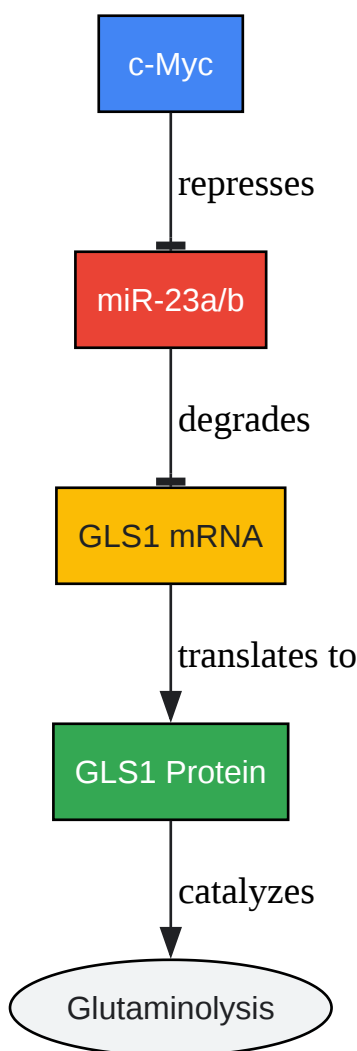
Data summarized from the Human Protein Atlas.^{[2][3][4]} Expression levels are annotated as High, Medium, Low, or Not detected based on immunohistochemical staining.

Signaling Pathways Regulating Glutaminase Expression

The expression and activity of **glutaminase** isoforms are intricately regulated by various signaling pathways, particularly in the context of cancer metabolism. Two of the most well-characterized pathways involve the transcription factor c-Myc and the Rho family of GTPases.

c-Myc Signaling Pathway

The oncogenic transcription factor c-Myc is a critical regulator of glutamine metabolism.^{[5][6]} c-Myc can upregulate the expression of GLS by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS mRNA for degradation. This leads to increased **glutaminase** protein levels and enhanced glutaminolysis, fueling cancer cell proliferation.

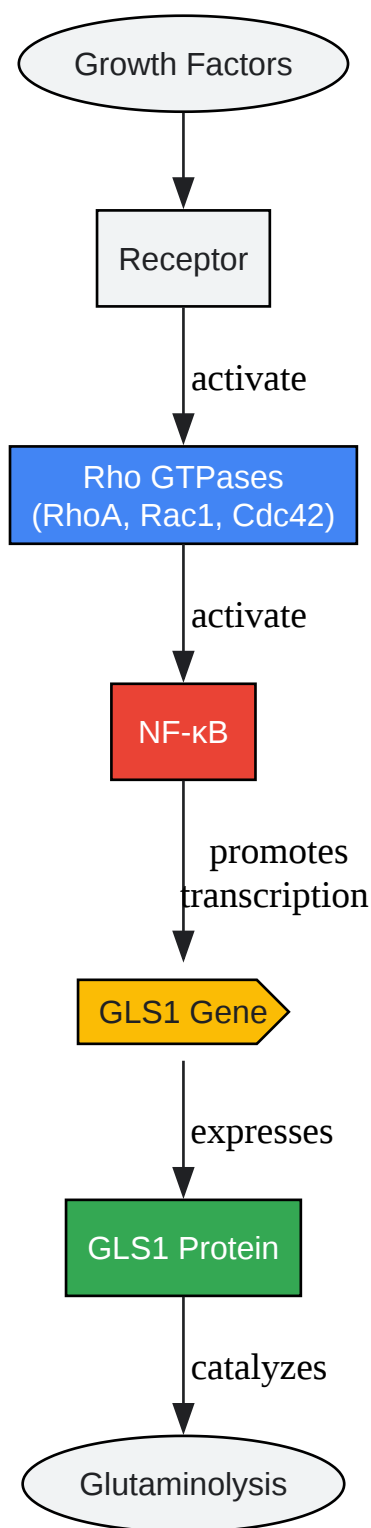


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c-Myc regulation of GLS1 expression.

Rho GTPase Signaling Pathway

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton and cell signaling.[7] In cancer, hyperactivated Rho GTPases can stimulate **glutaminase** activity. This signaling cascade often involves the activation of the NF-κB transcriptional program, which in turn can lead to increased **glutaminase** expression and activity, thereby promoting cell proliferation and survival.[7]



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Rho GTPase signaling pathway upregulating GLS1.

Experimental Protocols

Accurate and reproducible methods are essential for studying **glutaminase** isoforms. The following sections provide detailed protocols for key experiments.

Glutaminase Activity Assay (Spectrophotometric)

This protocol describes a colorimetric assay to measure **glutaminase** activity in biological samples. The assay is based on the quantification of glutamate produced from the enzymatic hydrolysis of glutamine.

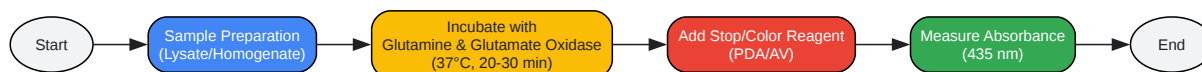
Materials:

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
- L-glutamine solution (substrate)
- Glutamate oxidase
- Working reagent solution containing pyridine-2,6-dicarboxylic acid (PDA) and ammonium vanadate (AV)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 435 nm
- Incubator at 37°C

Procedure:

- Sample Preparation:
 - For cell lysates: Homogenize cells in ice-cold assay buffer and centrifuge to pellet debris. Collect the supernatant.
 - For tissue homogenates: Homogenize tissue in ice-cold assay buffer, centrifuge, and collect the supernatant.
 - Determine the protein concentration of the supernatant.

- Reaction Setup:
 - In a 96-well plate, add a specific amount of sample (e.g., 10-50 µg of protein).
 - Add the L-glutamine substrate solution and glutamate oxidase to each well.
 - Incubate the plate at 37°C for 20-30 minutes.[8]
- Termination and Color Development:
 - Add the working reagent solution (PDA/AV) to each well to stop the enzymatic reaction. This will react with the hydrogen peroxide produced by glutamate oxidase to form a stable orange-colored complex.[8]
 - Incubate at room temperature for 10 minutes to allow for color development.
- Measurement:
 - Measure the absorbance at 435 nm using a microplate reader.[8]
- Calculation:
 - Calculate **glutaminase** activity based on a standard curve generated with known concentrations of glutamate. Activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of glutamate per minute.



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Workflow for **glutaminase** activity assay.

Western Blotting for Glutaminase Isoforms

This protocol details the detection of GLS1 and GLS2 isoforms by Western blotting.

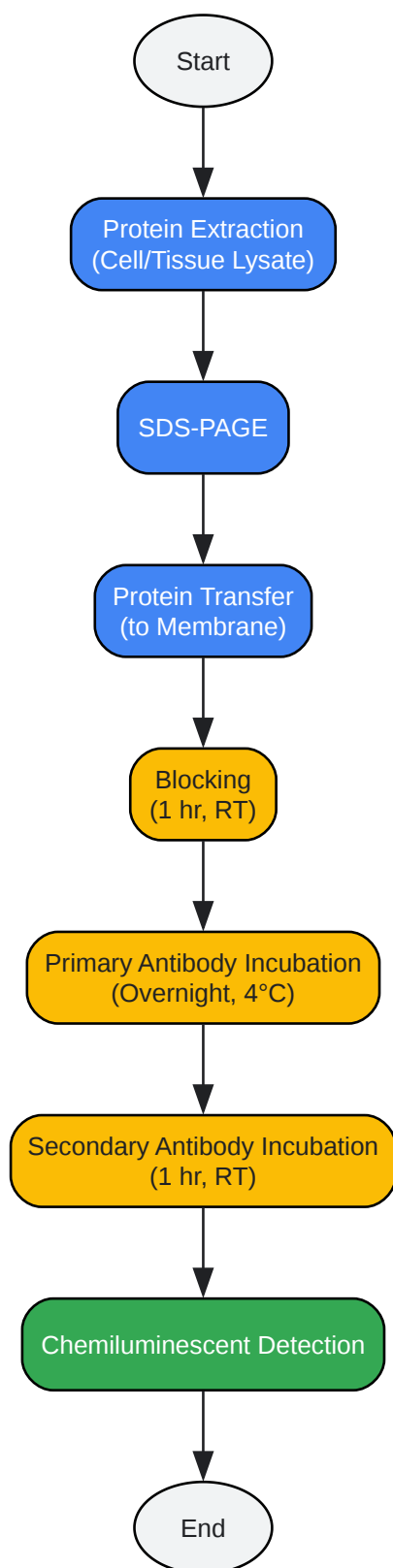
Materials:

- Cell or tissue lysates
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies specific for KGA, GAC, and GLS2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-40 μ g) per lane on an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use specific antibodies for KGA, GAC, or a pan-GLS1/GLS2 antibody as needed.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).



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Western blotting experimental workflow.

Immunohistochemistry (IHC) for Glutaminase Isoforms

This protocol outlines the procedure for detecting the localization of **glutaminase** isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

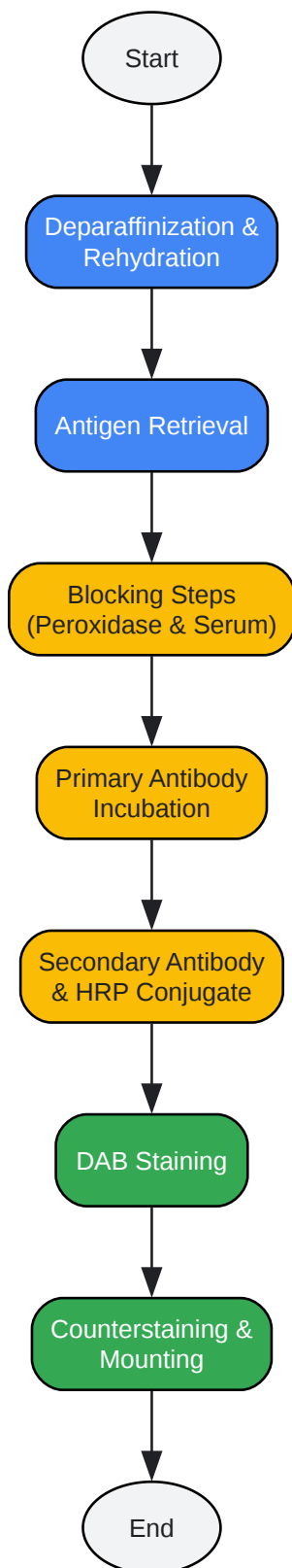
- FFPE tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking solution (e.g., normal goat serum)
- Primary antibodies specific for KGA and GAC
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[\[9\]](#)[\[10\]](#)
- Antigen Retrieval:

- Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.^[9]
- Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with a blocking solution for 30-60 minutes.
 - Incubate with the primary antibody (specific for KGA or GAC) overnight at 4°C in a humidified chamber.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Wash with PBS.
 - Incubate with streptavidin-HRP conjugate for 30 minutes.
 - Wash with PBS.
- Visualization and Counterstaining:
 - Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.^[9]
 - Rinse with distilled water.
 - Counterstain with hematoxylin to stain the nuclei blue.
 - Dehydrate the sections through graded ethanol and clear in xylene.
- Mounting:

- Coverslip the slides using a permanent mounting medium.



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Immunohistochemistry experimental workflow.

Conclusion

The differential expression and regulation of **glutaminase** isoforms underscore their distinct roles in normal physiology and the pathogenesis of diseases like cancer. A thorough understanding of the tissue-specific expression of KGA, GAC, LGA, and GAB, coupled with robust experimental methodologies, is crucial for advancing our knowledge of glutamine metabolism. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate and target **glutaminase** in their respective fields. Further research into the specific functions and regulatory networks of each isoform will undoubtedly unveil new therapeutic opportunities.

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